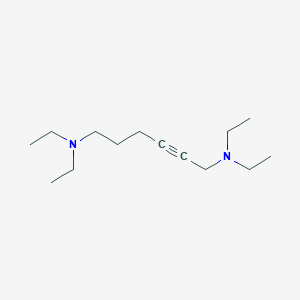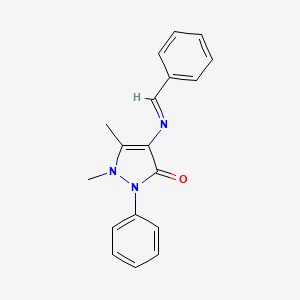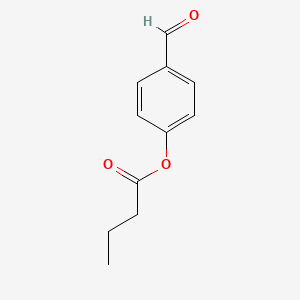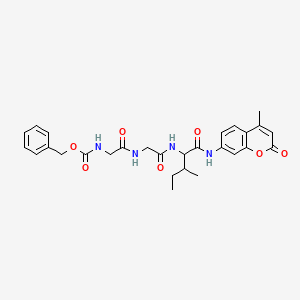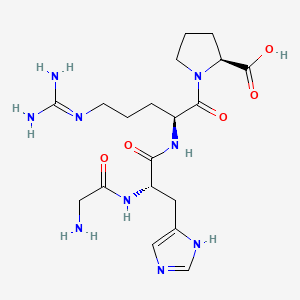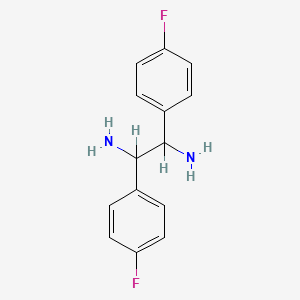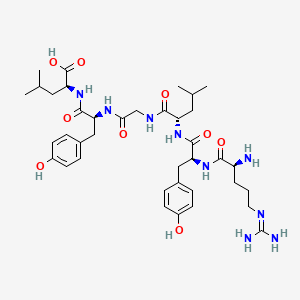
Bencilidenomalononitrilo
Descripción general
Descripción
Benzylidenemalononitrile undergoes rapid and catalyst-free solid/vapor reaction with primary alkyl amines to yield N-benzylidene-amine. It undergoes addition reaction with octyl- and decylzirconocene chloride. It is a potential substrate for soluble methane monooxygenase.
Aplicaciones Científicas De Investigación
Bencilidenomalononitrilo: Un análisis exhaustivo de las aplicaciones de investigación científica: This compound, también conocido como 2-Bencilidenomalononitrilo, es un compuesto versátil con una variedad de aplicaciones en investigación científica. A continuación, se presenta un análisis detallado de sus aplicaciones únicas en diferentes campos:
Ensayos basados en fluorescencia
El compuesto se emplea en ensayos basados en fluorescencia para la determinación de la actividad de la monooxigenasa de metano soluble en soluciones . Esta aplicación es significativa en la investigación científica ambiental y bioquímica.
Mecanismo De Acción
Target of Action
Benzylidenemalononitrile (BMN) is a versatile compound that interacts with various targets in the biological system . It is known to be a potential substrate for soluble methane monooxygenase , an enzyme involved in the oxidation of methane to methanol. This interaction suggests that BMN may play a role in influencing metabolic processes related to methane utilization .
Mode of Action
The interaction of BMN with its targets involves a series of chemical reactions. For instance, it undergoes a rapid and catalyst-free solid/vapor reaction with primary alkyl amines to yield N-benzylidene-amine . This reaction is part of the Knoevenagel condensation process, a fundamental process in synthetic organic chemistry .
Biochemical Pathways
BMN derivatives are known to activate cell resistance to oxidative stress and modulate multiple signaling pathways . These pathways are crucial for maintaining cellular homeostasis and protecting cells from oxidative damage. The exact biochemical pathways affected by BMN and their downstream effects are complex and may vary depending on the specific derivative and the biological context .
Result of Action
The action of BMN results in various molecular and cellular effects. For example, it has been used in fluorescence-based assays to determine soluble methane monooxygenase activity in solution . This suggests that BMN may have a role in influencing enzyme activity and related biochemical processes .
Action Environment
The action, efficacy, and stability of BMN can be influenced by various environmental factors. For instance, the synthesis of BMN via the Knoevenagel condensation process can be affected by the type of catalyst used and the reaction conditions . Additionally, the biological activity of BMN derivatives can be significantly impacted by the position of the substituent on the ring structure .
Análisis Bioquímico
Biochemical Properties
Benzylidenemalononitrile compounds are known to activate cell resistance to oxidative stress and modulate multiple signaling pathways . They have been recognized as potent tyrosine kinase inhibitors . The electron-withdrawing groups in Benzylidenemalononitrile molecules and double meta-MeO substituents increase the heme oxygenase 1 (HO-1) gene induction .
Cellular Effects
Benzylidenemalononitrile compounds have been found to protect cells against menadione-induced oxidative stress . They induce the expression of protective genes by alkylating sensitive cysteine residues of regulatory factors . The magnitude of activation of c-Jun, Nrf2, p38 MAPK, and p70S6K correlates with specific substitution patterns in the Benzylidenemalononitrile structure .
Molecular Mechanism
The molecular structure of Benzylidenemalononitrile has been determined . Steric hindrance of the malononitrile group and a hydrogen atom in the ortho position of the phenyl ring causes simultaneous expansion of the bond angles between the malononitrile group and the benzylidene group and rotations of these groups relative to each other . These constraints cause the two groups to be non-planar .
Temporal Effects in Laboratory Settings
In laboratory settings, Benzylidenemalononitrile has been synthesized via Knoevenagel condensation of benzaldehyde with malononitrile . Using a mole ratio of 1:3 of benzaldehyde to malononitrile with ethyl acetate as a solvent and a catalyst loading, a conversion of benzaldehyde and selectivity to Benzylidenemalononitrile were achieved in 4 hours at 60°C .
Metabolic Pathways
It is known that Benzylidenemalononitrile compounds can generate conjugates with one or two glutathione equivalent(s), a key component of cellular thiol redox homeostasis .
Propiedades
IUPAC Name |
2-benzylidenepropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVNYPVYNSIHNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181490 | |
| Record name | Malononitrile, benzylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2700-22-3 | |
| Record name | Benzylidenemalononitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2700-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylidenemalononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002700223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylidenemalononitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=490 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Malononitrile, benzylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Beta,beta-styrenedicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzylidenemalononitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HQB24UJ25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 2-Benzylidenemalononitrile is C10H6N2, and its molecular weight is 154.17 g/mol.
ANone: [] Infrared (IR) spectroscopy reveals strong absorption peaks near 2229 cm-1 and 1572 cm-1, attributed to nitrile and olefin groups, respectively. [] Proton Nuclear Magnetic Resonance (1H NMR) spectra show characteristic signals for aromatic and olefinic protons. Additionally, [] a study focusing on IR and Raman spectroscopy of benzylidenemalononitriles analyzed the effect of aromatic ring substitution on the nitrile stretching band frequency.
ANone: [] Studies show that both the position and nature of substituents on the aromatic ring of 2-Benzylidenemalononitrile significantly influence its potency as a lachrymator. For example, [] 3,5-di-tert-butyl and amyl-4-hydroxybenzylidenemalononitrile exhibited the most potent fungicidal and acaricidal activities. [] Research on 5-S-aryltyrphostins, derivatives of 2-Benzylidenemalononitrile, revealed that certain S-aryl substitutions led to selectivity towards HER-2 kinase over EGFR kinase.
ANone: [] Yes, studies have shown that bulky substituents around the vinyl ether group in 2-Benzylidenemalononitrile derivatives can hinder free radical polymerization. While derivatives with less steric hindrance readily polymerized, those with bulky substituents remained inert to radical initiators.
ANone: [] Research indicates that 2-Benzylidenemalononitrile and its derivatives (BMNs) activate the human transient receptor potential ankyrin 1 ion channel (hTRPA1). This activation is thought to be responsible for the lachrymatory effects of these compounds. The proposed mechanism involves dissolution of BMNs on moist body surfaces, followed by membrane penetration and reversible thiolation of a cysteine residue within hTRPA1.
ANone: [] 2-Benzylidenemalononitrile derivatives, known as tyrphostins, act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase and its homolog HER-2 kinase, affecting cell signaling and proliferation.
ANone: [] Copper(I) catalysts have been shown to mediate the cyclization of oxime esters with 2-Benzylidenemalononitrile, leading to the formation of 2-aminopyridines. This reaction proceeds through N-O bond cleavage in the oxime ester, followed by formation of a nucleophilic copper(II) enamide intermediate.
ANone: [] Yes, nanosodalite, with its basic sites, acts as a catalyst in Knoevenagel condensation reactions. [] It successfully catalyzes the condensation of benzaldehyde and malononitrile, yielding 2-Benzylidenemalononitrile as the sole product.
ANone: [] Polymers containing oxynitrobenzylidenemalononitrile and oxynitrobenzylidenecyanoacetate units in their side chains, synthesized from 2-Benzylidenemalononitrile derivatives, exhibited thermal stability up to 300°C, making them suitable for electro-optic device applications.
ANone: [] Yes, incorporating 3,4-dioxybenzylidenemalononitrile groups, derived from 2-Benzylidenemalononitrile, into polyurethane backbones yields Y-type polyurethanes with noteworthy characteristics. These polymers are soluble in common organic solvents and display good thermal stability up to 280°C.
ANone: Yes, [] quantitative structure-activity relationship (QSAR) models have been developed to correlate the physiological activity of 2-Benzylidenemalononitrile derivatives with their physicochemical properties, such as hydrophobicity and vapor pressure. Additionally, [] density functional theory (DFT) calculations have been used to investigate the reactivity of indoline-2-thione with 2-Benzylidenemalononitrile.
ANone: [] Studies on Y-type polyesters and polyurethanes containing 2-Benzylidenemalononitrile moieties within their backbones show enhanced thermal stability of dipole alignment compared to side-chain polymers. This characteristic is attributed to the partial main-chain character of these polymers, making them attractive for nonlinear optical device applications.
ANone: [] 2-Benzylidenemalononitrile derivatives are valuable building blocks for synthesizing polymers with nonlinear optical (NLO) properties. These polymers find applications in various optical and electronic devices. [] Furthermore, they have shown potential as fungicidal and acaricidal agents. Research also highlights their use in developing new synthetic routes for various heterocyclic compounds with potential pharmaceutical applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
